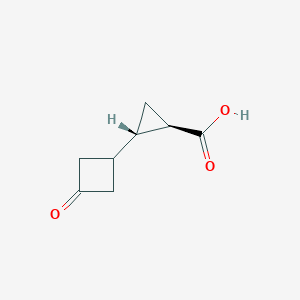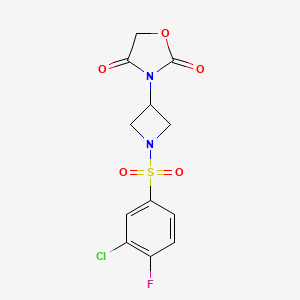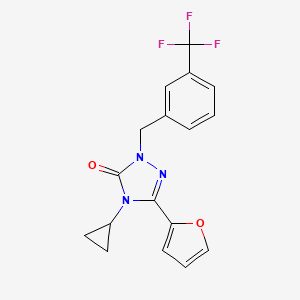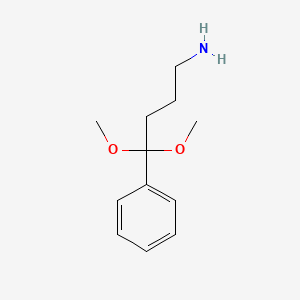
1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide, also known as SM-1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azetidine carboxamides, which are known to have a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
作用機序
The exact mechanism of action of 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. Inhibition of HDACs results in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in vitro and in vivo. It does not affect the viability of normal human cells, including fibroblasts and epithelial cells. In animal studies, this compound has been well-tolerated and did not cause any significant adverse effects. However, further studies are needed to determine the long-term effects of this compound on human health.
実験室実験の利点と制限
The advantages of using 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide in lab experiments include its low toxicity profile, high purity, and relatively simple synthesis method. However, the limitations of using this compound include its limited solubility in aqueous solutions and its high cost compared to other HDAC inhibitors.
将来の方向性
There are several future directions for the research and development of 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide. One potential application of this compound is in combination therapy with other anticancer drugs to enhance their efficacy and reduce their toxicity. In addition, this compound could be modified to improve its solubility and bioavailability. Further studies are also needed to determine the optimal dose and treatment duration of this compound in humans. Finally, this compound could be explored for its potential therapeutic applications in other diseases, such as inflammatory disorders and infectious diseases.
Conclusion
In conclusion, this compound is a novel small molecule that has shown promising results as a potential anticancer agent. Its mechanism of action involves the inhibition of HDACs, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has a low toxicity profile and is well-tolerated in animal studies. However, further studies are needed to determine its long-term effects on human health and its optimal therapeutic dose and duration. This compound has several potential applications in combination therapy and other diseases, making it a promising candidate for further research and development.
合成法
The synthesis of 1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide involves the reaction of 2-methoxyphenethylamine with cyclopropylsulfonyl chloride, followed by cyclization with 1,3-propanediamine and subsequent acylation with 3-chloro-2-oxo-azetidine. The final product is obtained after purification through column chromatography. The yield of this compound is approximately 65%, and the purity is greater than 98%.
科学的研究の応用
1-(cyclopropylsulfonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. This compound exerts its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin.
特性
IUPAC Name |
1-cyclopropylsulfonyl-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-22-15-5-3-2-4-12(15)8-9-17-16(19)13-10-18(11-13)23(20,21)14-6-7-14/h2-5,13-14H,6-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVCNTDRWMYKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2914665.png)
![N-(3-chlorophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2914667.png)



![1-(difluoromethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2914675.png)


![3-(2,4-dichlorophenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one](/img/structure/B2914683.png)
![Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride](/img/structure/B2914684.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2914685.png)